

# In-Depth Technical Guide: 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Cat. No.: B581592

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-5-t-butyl-2-fluorobenzaldehyde**, a key building block in medicinal chemistry and materials science. This document details its chemical properties, commercial suppliers, synthetic methodologies, and potential applications in drug discovery, supported by experimental protocols and pathway visualizations.

## Chemical Properties and Commercial Availability

**3-Bromo-5-t-butyl-2-fluorobenzaldehyde** is a substituted aromatic aldehyde with the molecular formula  $C_{11}H_{12}BrFO$ .<sup>[1]</sup> Its structure, featuring a bromine atom, a fluorine atom, a bulky tert-butyl group, and a reactive aldehyde functional group, makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of **3-Bromo-5-t-butyl-2-fluorobenzaldehyde**

| Property          | Value                                    | Reference |
|-------------------|--|-----------|
| CAS Number        | 1291487-24-5                             | [1][2]    |
| Molecular Formula | C <sub>11</sub> H <sub>12</sub> BrFO     | [1]       |
| Molecular Weight  | 259.11 g/mol                             | [3]       |
| Appearance        | White to light yellow powder or crystals | [1]       |
| Melting Point     | 43-45 °C                                 | [1]       |
| Purity            | Typically ≥98%                           | [2]       |

## Commercial Suppliers

This compound is available from several commercial chemical suppliers. Researchers are advised to request a Certificate of Analysis (CoA) to ensure purity.

Table 2: Commercial Suppliers of **3-Bromo-5-*t*-butyl-2-fluorobenzaldehyde**

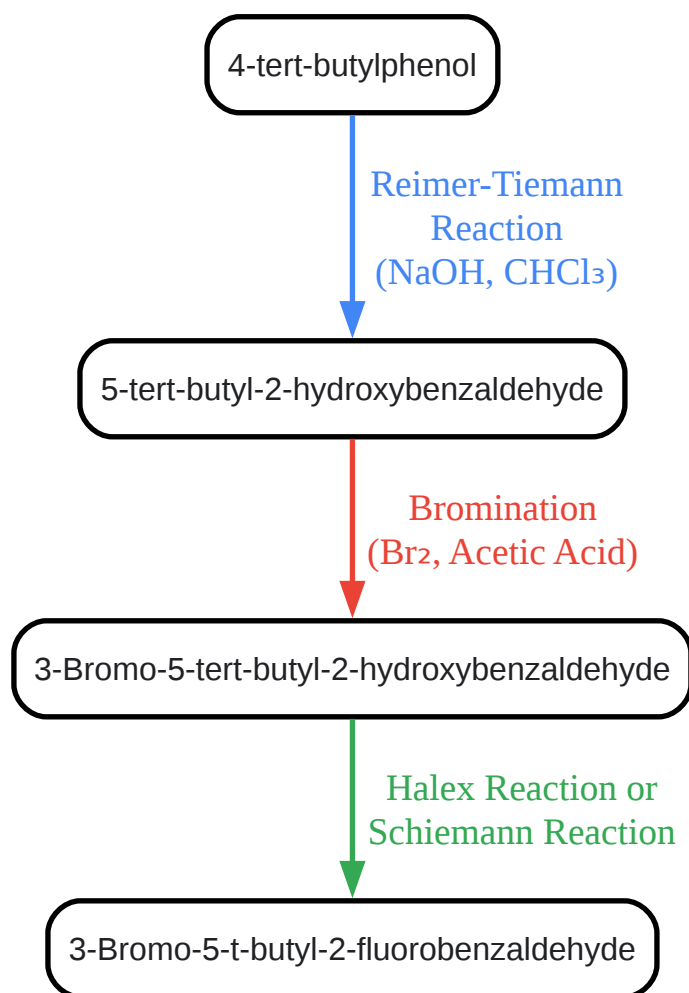
| Supplier     | Catalog Number | Purity   |
|--------------|----------------|----------|
| Smolecule    | S990889        | In Stock |
| BOC Sciences | 1291487-24-5   | 98%      |
| Angene       | AG000YWP       | -        |
| eChemHub     | CH-FC-40612    | -        |

## Synthesis and Experimental Protocols

The synthesis of **3-Bromo-5-*t*-butyl-2-fluorobenzaldehyde** presents a challenge due to the specific positioning of its functional groups.[1] While a definitive published protocol for this exact compound is not readily available, a plausible synthetic route can be adapted from the synthesis of its hydroxy analog, 3-bromo-5-*tert*-butyl-2-hydroxybenzaldehyde.[4][5] The proposed pathway involves the formylation of 4-*tert*-butylphenol, followed by bromination and a

subsequent nucleophilic aromatic substitution (SNA) or a Schiemann reaction to introduce the fluorine atom.

## Proposed Synthetic Pathway



[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **3-Bromo-5-t-butyl-2-fluorobenzaldehyde**.

## Detailed Experimental Protocol (Adapted)

Step 1: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde (Reimer-Tiemann Reaction)<sup>[4]</sup>

- Dissolve 60 g of sodium hydroxide in 80 mL of water in a suitable reaction vessel.
- Add 15 g of 4-tert-butylphenol to the solution and heat the mixture to 60-65 °C with stirring.

- Slowly add 30 mL of chloroform to the reaction mixture.
- Continue heating for one hour, during which a precipitate should form.
- Separate the liquid layer containing the product via suction filtration.

Step 2: Synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (Bromination)[4]

- To the crude 5-tert-butyl-2-hydroxybenzaldehyde from the previous step, add liquid bromine in acetic acid.
- Stir the reaction mixture until the reaction is complete (monitor by TLC).
- The final product, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, can be purified by crystallization. A yield of up to 83% has been reported for this step.[4]

Step 3: Synthesis of **3-Bromo-5-t-butyl-2-fluorobenzaldehyde** (Halex or Schiemann Reaction - Proposed)

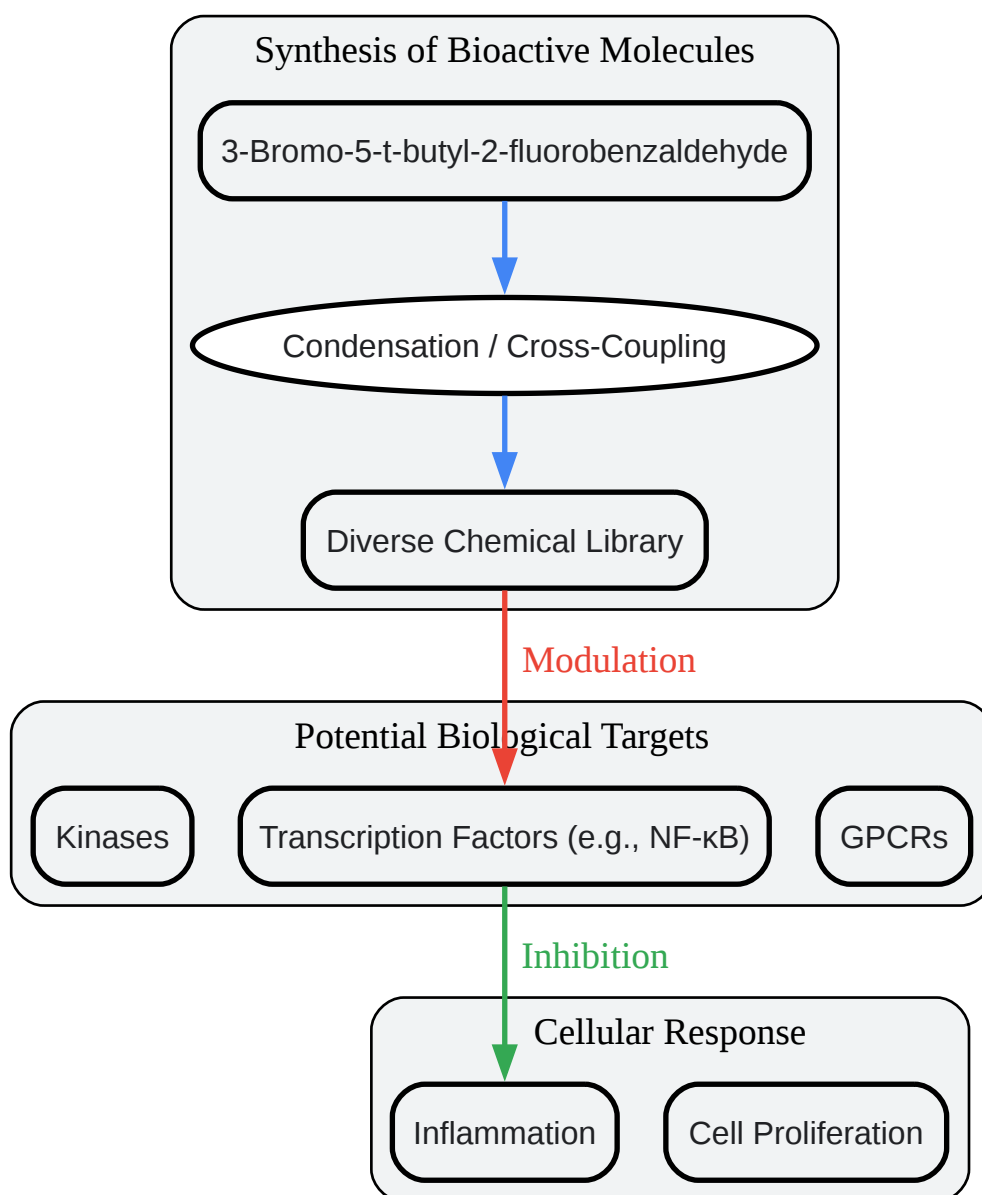
- Halex Reaction (Nucleophilic Aromatic Substitution): This would involve reacting the hydroxy compound with a fluorinating agent like potassium fluoride in an aprotic polar solvent at elevated temperatures. The ortho-activating aldehyde group should facilitate this substitution.
- Schiemann Reaction: This would involve diazotization of a corresponding aniline precursor followed by thermal decomposition of the resulting diazonium tetrafluoroborate. This would require an additional synthetic step to convert the hydroxyl group to an amino group.

## Reactivity and Applications in Drug Discovery

**3-Bromo-5-t-butyl-2-fluorobenzaldehyde** is a valuable building block for the synthesis of biologically active compounds.[1] The aldehyde group readily participates in reactions such as nucleophilic additions and condensations, while the bromine atom is a handle for cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidates.

## Potential Signaling Pathway Modulation

While specific signaling pathways modulated by direct derivatives of **3-Bromo-5-*t*-butyl-2-fluorobenzaldehyde** are not yet extensively documented, the benzaldehyde scaffold is present in numerous compounds that target various biological pathways. For instance, substituted benzaldehydes are precursors to benzimidazole derivatives, which are known to interact with a range of biological targets. Furthermore, chalcone-like structures, which can be synthesized from benzaldehydes, have shown inhibitory activity against transcription factors like NF- $\kappa$ B, a key player in inflammatory responses.



[Click to download full resolution via product page](#)

Caption: Logical workflow from starting material to potential biological effects.

## Structure-Activity Relationship (SAR) Considerations

The substituents on the benzaldehyde ring play a crucial role in the biological activity of its derivatives.

- **t-Butyl Group:** The bulky tert-butyl group can provide steric hindrance, potentially leading to selective interactions with biological targets. It also increases the lipophilicity of the molecule, which can affect its pharmacokinetic properties.
- **Bromine Atom:** The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding. It also serves as a reactive site for further chemical modifications.
- **Fluorine Atom:** The introduction of a fluorine atom can significantly impact a molecule's properties, including its metabolic stability, pKa, and binding affinity.[6] The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing its interactions with receptors.

## Conclusion

**3-Bromo-5-t-butyl-2-fluorobenzaldehyde** is a valuable and versatile intermediate for researchers in drug discovery and materials science. Its unique substitution pattern offers multiple avenues for chemical modification, enabling the synthesis of diverse and complex molecular architectures. While further research is needed to fully elucidate the biological activities of its derivatives, the foundational role of the substituted benzaldehyde core in medicinal chemistry suggests a promising future for this compound in the development of novel therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy 3-Bromo-5-t-butyl-2-fluorobenzaldehyde | 1291487-24-5 [smolecule.com]
- 2. bocsci.com [bocsci.com]
- 3. Angene - Benzaldehyde, 3-bromo-5-(1,1-dimethylethyl)-2-fluoro- | 1291487-24-5 | MFCD18837609 | AG000YWP [japan.angenechemical.com]
- 4. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Bromo-5-t-butyl-2-fluorobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b581592#commercial-suppliers-of-3-bromo-5-t-butyl-2-fluorobenzaldehyde]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)